Cas no 2171369-59-6 ((3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid)

(3R)-3-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopentyl backbone and a chiral (R)-configured butanoic acid side chain, offering steric and conformational control in peptide design. The Fmoc group ensures orthogonal deprotection under mild basic conditions, facilitating solid-phase peptide synthesis (SPPS). This compound is particularly valuable for introducing constrained cyclic motifs or modulating peptide secondary structure. Its synthetic utility lies in its compatibility with standard coupling reagents and its ability to enhance peptide stability and bioavailability. The product is typically characterized by high purity (>95%) and is used in research-scale and industrial peptide production.
(3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid structure
2171369-59-6 structure
商品名:(3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid
CAS番号:2171369-59-6
MF:C25H28N2O5
メガワット:436.500226974487
CID:6370623
PubChem ID:165821762

(3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid 化学的及び物理的性質

名前と識別子

    • (3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid
    • (3R)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
    • EN300-1548675
    • 2171369-59-6
    • インチ: 1S/C25H28N2O5/c1-15(13-23(28)29)26-24(30)20-11-6-12-22(20)27-25(31)32-14-21-18-9-4-2-7-16(18)17-8-3-5-10-19(17)21/h2-5,7-10,15,20-22H,6,11-14H2,1H3,(H,26,30)(H,27,31)(H,28,29)/t15-,20?,22?/m1/s1
    • InChIKey: FPOSFSOQTKTVFV-ZFAMOUDISA-N
    • ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CCCC1C(N[C@H](C)CC(=O)O)=O)=O

計算された属性

  • せいみつぶんしりょう: 436.19982200g/mol
  • どういたいしつりょう: 436.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 8
  • 複雑さ: 676
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

(3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1548675-0.5g
(3R)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
2171369-59-6
0.5g
$3233.0 2023-06-05
Enamine
EN300-1548675-5.0g
(3R)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
2171369-59-6
5g
$9769.0 2023-06-05
Enamine
EN300-1548675-0.1g
(3R)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
2171369-59-6
0.1g
$2963.0 2023-06-05
Enamine
EN300-1548675-10.0g
(3R)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
2171369-59-6
10g
$14487.0 2023-06-05
Enamine
EN300-1548675-2.5g
(3R)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
2171369-59-6
2.5g
$6602.0 2023-06-05
Enamine
EN300-1548675-50mg
(3R)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
2171369-59-6
50mg
$2829.0 2023-09-25
Enamine
EN300-1548675-5000mg
(3R)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
2171369-59-6
5000mg
$9769.0 2023-09-25
Enamine
EN300-1548675-10000mg
(3R)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
2171369-59-6
10000mg
$14487.0 2023-09-25
Enamine
EN300-1548675-0.05g
(3R)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
2171369-59-6
0.05g
$2829.0 2023-06-05
Enamine
EN300-1548675-0.25g
(3R)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
2171369-59-6
0.25g
$3099.0 2023-06-05

(3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid 関連文献

(3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acidに関する追加情報

(3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid: A Comprehensive Overview

The compound (3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid (CAS No. 2171369-59-6) is a highly specialized organic molecule with significant applications in the fields of chemistry and pharmacology. This compound is notable for its complex structure, which includes a cyclopentane ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a butanoic acid moiety. The stereochemistry at the 3R position adds an additional layer of complexity, making this compound a valuable tool in asymmetric synthesis and drug discovery.

Recent advancements in synthetic chemistry have enabled the precise construction of such intricate molecules. The Fmoc group, a well-known protecting group in peptide synthesis, plays a pivotal role in stabilizing the molecule during various chemical transformations. This group is particularly useful due to its ease of removal under specific conditions, making it ideal for applications in medicinal chemistry and combinatorial synthesis.

The cyclopentane ring within the structure introduces rigidity and unique electronic properties, which are critical for modulating the compound's reactivity and bioavailability. Researchers have demonstrated that such rigid structures can enhance the binding affinity of molecules to their target receptors, making this compound a promising candidate for drug development.

One of the most exciting developments involving (3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid is its potential use in targeted drug delivery systems. By leveraging its structural features, scientists are exploring its ability to act as a carrier for therapeutic agents, ensuring precise delivery to diseased tissues while minimizing systemic toxicity.

In addition to its pharmacological applications, this compound has also found utility in materials science. Its unique combination of rigidity and functional groups makes it a candidate for the development of advanced polymers and nanomaterials. Recent studies have highlighted its potential as a building block for self-assembling materials, which could revolutionize fields such as electronics and biotechnology.

The synthesis of (3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid involves a multi-step process that requires meticulous control over stereochemistry and reaction conditions. The use of enantioselective catalysts has been instrumental in achieving high yields of the desired enantiomer, ensuring the compound's suitability for biological studies.

From an environmental standpoint, researchers are increasingly focusing on the sustainability of chemical processes used to synthesize such compounds. Innovations in green chemistry are being applied to minimize waste and reduce the environmental footprint associated with the production of (3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid.

In conclusion, (3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid (CAS No. 2171369-59-6) stands at the forefront of modern chemical research. Its versatile structure, combined with cutting-edge synthetic techniques and applications across multiple disciplines, underscores its importance as a key molecule in contemporary science.

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